molecular formula C11H15NO2 B15236638 1-(3,5-Dimethoxyphenyl)prop-2-EN-1-amine

1-(3,5-Dimethoxyphenyl)prop-2-EN-1-amine

Cat. No.: B15236638
M. Wt: 193.24 g/mol
InChI Key: MVIKVJLUUGEIHF-UHFFFAOYSA-N
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Description

1-(3,5-Dimethoxyphenyl)prop-2-en-1-amine is an organic compound with the molecular formula C11H15NO2 It is characterized by the presence of a dimethoxyphenyl group attached to a prop-2-en-1-amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3,5-Dimethoxyphenyl)prop-2-en-1-amine can be synthesized through several synthetic routes. One common method involves the reaction of 3,5-dimethoxybenzaldehyde with nitroethane in the presence of a base to form the corresponding nitrostyrene. This intermediate is then reduced using a reducing agent such as lithium aluminum hydride (LiAlH4) to yield the desired amine .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

1-(3,5-Dimethoxyphenyl)prop-2-en-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(3,5-Dimethoxyphenyl)prop-2-en-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3,5-Dimethoxyphenyl)prop-2-en-1-amine involves its interaction with various molecular targets and pathways. It is known to modulate the activity of enzymes and receptors, leading to changes in cellular processes. For example, it may induce reactive oxygen species (ROS) generation, leading to oxidative stress and apoptosis in certain cell types .

Comparison with Similar Compounds

Similar Compounds

  • 1-(3,4-Dimethoxyphenyl)prop-2-en-1-amine
  • 1-(3,5-Dimethoxyphenyl)prop-2-en-1-one
  • 1-(3,5-Dimethoxyphenyl)prop-2-en-1-ol

Uniqueness

1-(3,5-Dimethoxyphenyl)prop-2-en-1-amine is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

1-(3,5-dimethoxyphenyl)prop-2-en-1-amine

InChI

InChI=1S/C11H15NO2/c1-4-11(12)8-5-9(13-2)7-10(6-8)14-3/h4-7,11H,1,12H2,2-3H3

InChI Key

MVIKVJLUUGEIHF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)C(C=C)N)OC

Origin of Product

United States

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